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Compound of Interest

Compound Name: Tr-PEG4-OH

Cat. No.: B1683273 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Tr-PEG4-OH, a valuable

heterobifunctional linker used in bioconjugation, antibody-drug conjugate (ADC) development,

and the synthesis of proteolysis-targeting chimeras (PROTACs). This document outlines

commercial suppliers, key technical data, detailed experimental protocols, and visual workflows

to support researchers in their drug development and scientific research endeavors.

Core Concepts: The Role of Tr-PEG4-OH in
Bioconjugation
Tr-PEG4-OH, or Trityl-tetraethylene glycol-hydroxyl, is a chemical tool featuring a trityl (Tr)

protecting group on one end of a four-unit polyethylene glycol (PEG) chain, and a terminal

hydroxyl (-OH) group on the other. The trityl group provides a stable protecting group for a

primary alcohol, which can be selectively removed under acidic conditions. This allows for a

step-wise and controlled approach to the synthesis of complex bioconjugates. The hydrophilic

PEG4 spacer enhances the solubility and reduces the aggregation of the final conjugate, often

improving its pharmacokinetic properties.[1]

Commercial Availability of Tr-PEG4-OH
A variety of chemical suppliers offer Tr-PEG4-OH for research purposes. The following table

summarizes key information from several prominent suppliers to facilitate easy comparison.
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Supplier
Product
Name

Catalog
Number

CAS
Number

Molecular
Formula

Molecular
Weight (
g/mol )

Purity

MedchemE

xpress

Tr-PEG4-

OH
HY-126883

125274-

16-0
C₂₇H₃₂O₅ 436.54 >98%

BroadPhar

m
Tr-PEG4 BP-20703

133699-

09-9
C₂₅H₂₈O₄ 392.5 98%

Precise

PEG

Tr-PEG4-

OH
AG-0004

125274-

16-0
C₂₇H₃₂O₅ 436.55 >96%

Glyco

MindSynth

Tr-PEG4-

OH

GMSL-

1302

125274-

16-0
C₂₇H₃₂O₅ 436.6 95 to 98 %

AxisPharm Tr-PEG4 AP11260
133699-

09-9
C₂₅H₂₈O₄ 392.5 ≥95%

Biopharma

PEG

Tr-PEG4-

OH

Not

specified

125274-

16-0

Not

specified
436.54

Not

specified

Experimental Protocols
The use of Tr-PEG4-OH in bioconjugation typically involves a multi-step process. The following

protocols provide a detailed methodology for the key steps, from deprotection to final

conjugation.

Protocol 1: Deprotection of the Trityl Group
The first step in utilizing Tr-PEG4-OH is the removal of the trityl protecting group to expose the

primary hydroxyl group.

Materials:

Tr-PEG4-OH

Dichloromethane (DCM)

Trifluoroacetic acid (TFA)
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Triisopropylsilane (TIS) (optional, as a scavenger)

Saturated sodium bicarbonate solution

Anhydrous sodium sulfate

Rotary evaporator

Magnetic stirrer and stir bar

Procedure:

Dissolve Tr-PEG4-OH in DCM in a round-bottom flask.

To the stirred solution, add a solution of TFA in DCM (e.g., 1-5% v/v). If the molecule

contains other acid-sensitive groups, TIS can be added as a scavenger.

Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by

thin-layer chromatography (TLC).

Upon completion, neutralize the reaction by washing with a saturated sodium bicarbonate

solution.

Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under

reduced pressure using a rotary evaporator to yield the deprotected PEG4-OH.

Protocol 2: Activation of the Hydroxyl Group
(Tosylation)
The exposed hydroxyl group can be activated for subsequent nucleophilic substitution, for

example, by converting it to a tosylate.

Materials:

Deprotected PEG4-OH

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
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Triethylamine (TEA) or Pyridine

p-Toluenesulfonyl chloride (TsCl)

Magnetic stirrer and stir bar

Ice bath

Procedure:

Dissolve the deprotected PEG4-OH in anhydrous DCM or THF in a round-bottom flask under

an inert atmosphere (e.g., nitrogen or argon).

Cool the solution to 0 °C in an ice bath.

Add triethylamine or pyridine (as a base) to the solution.

Slowly add p-toluenesulfonyl chloride to the reaction mixture.

Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature.

Continue stirring for an additional 2-4 hours.

Monitor the reaction progress by TLC.

Upon completion, wash the reaction mixture with water and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to obtain the Tosyl-PEG4-linker.

Protocol 3: Conjugation of an Amine-Containing
Molecule to an Activated Carboxylic Acid
This protocol describes the formation of a stable amide bond between an amine-functionalized

molecule and a carboxylic acid-activated linker. While this protocol uses a generic amine-PEG,

the principle applies to the amine-functionalized derivative of Tr-PEG4-OH.

Materials:
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Amine-functionalized PEG4 linker

Carboxylic acid-containing molecule

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

N-hydroxysuccinimide (NHS)

Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

Reaction buffer (e.g., 0.1 M MES, pH 4.5-6.0 for activation; 0.1 M PBS, pH 7.2-8.0 for

conjugation)

Magnetic stirrer and stir bar

Procedure:

Dissolve the carboxylic acid-containing molecule in the activation buffer.

Add EDC and NHS to the solution and stir for 15-30 minutes at room temperature to form the

NHS ester.

In a separate vial, dissolve the amine-functionalized PEG4 linker in the conjugation buffer.

Add the activated NHS ester solution to the amine-PEG4 solution.

Stir the reaction mixture at room temperature for 2-4 hours.

Monitor the reaction progress by LC-MS or HPLC.

Purify the final conjugate using an appropriate method such as size-exclusion

chromatography or reverse-phase HPLC.[2][3]

Visualizing Workflows and Signaling Pathways
Diagrams created using Graphviz (DOT language) are provided below to illustrate key

experimental workflows and signaling pathways where Tr-PEG4-OH and its derivatives are

utilized.
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Caption: General workflow for the synthesis of a PROTAC using a Tr-PEG4-OH derived linker.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b1683273?utm_src=pdf-body-img
https://www.benchchem.com/product/b1683273?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1683273?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


ADC Synthesis Workflow

Mechanism of Action
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1683273#commercial-suppliers-of-tr-peg4-oh-for-
research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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